3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

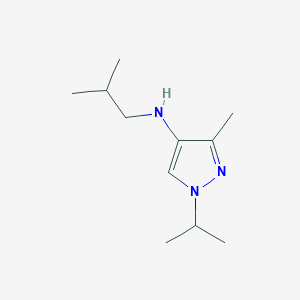

Chemical Structure: The compound features a pyrazole core substituted at positions 1, 3, and 4 with isopropyl, methyl, and isobutylamine groups, respectively (Fig. 1). Its IUPAC name reflects these substituents:

- Position 1: Propan-2-yl (isopropyl) group.

- Position 3: Methyl group.

- Position 4: N-(2-methylpropyl)amine (isobutylamine).

Properties

CAS No. |

1856026-09-9 |

|---|---|

Molecular Formula |

C11H21N3 |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5/h7-9,12H,6H2,1-5H3 |

InChI Key |

DOVNRAJUARLLMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Substitution Reactions: The next step involves introducing the isopropyl and isobutyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides. For instance, 3,5-dimethylpyrazole can be alkylated with isopropyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized substituents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, thiols, and strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Varied Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Salt Forms and Solubility

- Free Base vs. Dihydrochloride : The dihydrochloride form (CAS 51933-13-2) improves aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base), critical for in vivo studies .

- Comparison with Hydrochloride Salts : Analogous pyrazole-amines (e.g., 3-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazol-4-amine HCl) show similar solubility trends, with salts preferred for formulation .

Heterocyclic Variants

- Pyrimidine-Triazole Hybrids : N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine () exhibits dual heterocyclic cores, broadening target selectivity but complicating synthesis (32% yield vs. 81% for simpler pyrazoles) .

- Imidazole Derivatives : N-(3-(1H-Imidazol-1-yl)propyl)-4-methyl-1-phenylpentan-3-amine () shows higher basicity due to imidazole’s pKa ~7, influencing receptor binding .

Biological Activity

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with a molecular formula of C16H27N5 and a molecular weight of 289.42 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique substitution pattern of this compound influences its reactivity and biological interactions, making it a valuable subject for research.

Chemical Structure and Properties

The structural features of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine include:

- A methyl group at the 3-position.

- A propan-2-yl group at the 1-position.

- An N-(2-methylpropyl) substituent.

These characteristics contribute to its unique pharmacological profile.

Antiproliferative Effects

Research indicates that 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this pyrazole derivative can display sub-micromolar GI50 values, indicating potent antiproliferative effects across multiple cancer types . The specific mechanisms of action are still under investigation, but it is believed that these compounds may interfere with cell cycle progression and induce apoptosis.

The exact biological mechanisms through which 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine exerts its effects are not fully elucidated. However, preliminary studies suggest that it may modulate key signaling pathways involved in cell proliferation and survival. For example, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine:

- Inhibition of CDK Activity : A closely related compound demonstrated potent CDK2 inhibitory activity with a Ki value of 0.005 µM, showcasing its potential for cancer therapy .

- Cell Cycle Arrest : Studies revealed that certain pyrazole derivatives can cause cell cycle arrest at the S and G2/M phases, indicating their potential role as therapeutic agents in oncology .

- Apoptosis Induction : Mechanistic studies indicated that these compounds could induce apoptosis through the reduction of retinoblastoma phosphorylation, further supporting their anticancer potential .

Comparative Analysis

To better understand the biological activity of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-methyl-N-(2-propyl)-1H-pyrazol-4-amine | Similar pyrazole core with different substituents | Potentially different biological activity |

| 3-isopropyl-N-(2-methylbutyl)-1H-pyrazol-4-amines | Variations in alkyl groups | Altered solubility and reactivity |

| N,N-dimethyl-N'-(2-isopropyl)pyrazole | Dimethyl substitution at nitrogen | Different pharmacokinetic properties |

The unique substitution pattern of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine differentiates it from these similar compounds, potentially impacting its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.